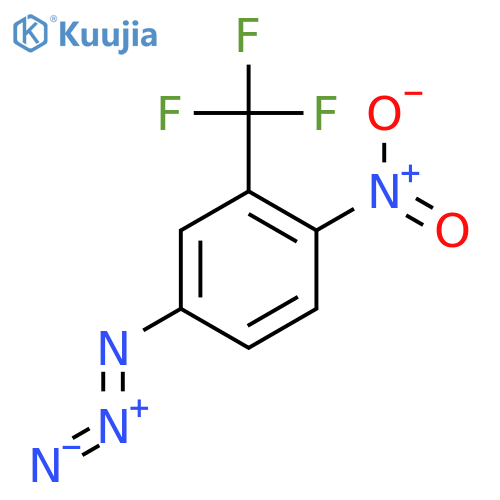Cas no 1440512-29-7 (4-azido-1-nitro-2-(trifluoromethyl)benzene)

1440512-29-7 structure
商品名:4-azido-1-nitro-2-(trifluoromethyl)benzene
CAS番号:1440512-29-7
MF:C7H3F3N4O2
メガワット:232.119530916214
MDL:MFCD23938334
CID:4506890
PubChem ID:80583810
4-azido-1-nitro-2-(trifluoromethyl)benzene 化学的及び物理的性質
名前と識別子
-
- Benzene, 4-azido-1-nitro-2-(trifluoromethyl)-
- 4-azido-1-nitro-2-(trifluoromethyl)benzene
- EN300-279687
- AKOS019150166
- 1440512-29-7
-
- MDL: MFCD23938334
- インチ: InChI=1S/C7H3F3N4O2/c8-7(9,10)5-3-4(12-13-11)1-2-6(5)14(15)16/h1-3H
- InChIKey: BCMCXBLGBDLJHR-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 232.02080984Da
- どういたいしつりょう: 232.02080984Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 321
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 60.2Ų
4-azido-1-nitro-2-(trifluoromethyl)benzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-279687-10.0g |
4-azido-1-nitro-2-(trifluoromethyl)benzene |
1440512-29-7 | 95.0% | 10.0g |
$2146.0 | 2025-03-19 | |
| Enamine | EN300-279687-1g |
4-azido-1-nitro-2-(trifluoromethyl)benzene |
1440512-29-7 | 95% | 1g |
$499.0 | 2023-09-09 | |
| Enamine | EN300-279687-0.05g |
4-azido-1-nitro-2-(trifluoromethyl)benzene |
1440512-29-7 | 95.0% | 0.05g |
$94.0 | 2025-03-19 | |
| Enamine | EN300-279687-0.1g |
4-azido-1-nitro-2-(trifluoromethyl)benzene |
1440512-29-7 | 95.0% | 0.1g |
$140.0 | 2025-03-19 | |
| Enamine | EN300-279687-1.0g |
4-azido-1-nitro-2-(trifluoromethyl)benzene |
1440512-29-7 | 95.0% | 1.0g |
$499.0 | 2025-03-19 | |
| 1PlusChem | 1P028EV0-50mg |
4-azido-1-nitro-2-(trifluoromethyl)benzene |
1440512-29-7 | 95% | 50mg |
$173.00 | 2024-06-20 | |
| Enamine | EN300-279687-0.25g |
4-azido-1-nitro-2-(trifluoromethyl)benzene |
1440512-29-7 | 95.0% | 0.25g |
$200.0 | 2025-03-19 | |
| Enamine | EN300-279687-0.5g |
4-azido-1-nitro-2-(trifluoromethyl)benzene |
1440512-29-7 | 95.0% | 0.5g |
$374.0 | 2025-03-19 | |
| Enamine | EN300-279687-2.5g |
4-azido-1-nitro-2-(trifluoromethyl)benzene |
1440512-29-7 | 95.0% | 2.5g |
$978.0 | 2025-03-19 | |
| 1PlusChem | 1P028EV0-500mg |
4-azido-1-nitro-2-(trifluoromethyl)benzene |
1440512-29-7 | 95% | 500mg |
$525.00 | 2024-06-20 |
4-azido-1-nitro-2-(trifluoromethyl)benzene 関連文献
-
W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641
-
Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064
-
Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
-
S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
1440512-29-7 (4-azido-1-nitro-2-(trifluoromethyl)benzene) 関連製品
- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)
- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)
- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)
- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)
- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)
- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
